BenchChemオンラインストアへようこそ!

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one

CYP450 inhibition drug-drug interaction liver microsomes

The target compound, 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one (CAS 6306-13-4), is a dichlorinated N-aryl pyridazinone derivative with a molecular formula of C11H8Cl2N2O and a molecular weight of 255.10 g/mol. It is a member of the pyridazin-3(2H)-one class, which is explored for diverse pharmacological applications.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.10 g/mol
CAS No. 6306-13-4
Cat. No. B12911623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one
CAS6306-13-4
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.10 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8Cl2N2O/c1-7-6-10(13)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3
InChIKeyNANXPXNMRZDMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one (CAS 6306-13-4) Procurement Guide: Physicochemical and Selectivity Baseline


The target compound, 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one (CAS 6306-13-4), is a dichlorinated N-aryl pyridazinone derivative with a molecular formula of C11H8Cl2N2O and a molecular weight of 255.10 g/mol [1]. It is a member of the pyridazin-3(2H)-one class, which is explored for diverse pharmacological applications. Publicly available primary research data specific to this exact compound is sparse, limiting procurement decisions to its physicochemical properties and limited bioactivity data from screening panels, which show weak inhibition (>20 uM) against several cytochrome P450 isoforms [2]. This guide maps the available quantitative evidence to help a scientific user determine if this specific substitution pattern justifies selection over more well-characterized, structurally similar pyridazinone analogs.

Why Substituting 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one with a Generic Pyridazinone is High-Risk


Generic substitution among pyridazinone analogs is unreliable due to the profound influence of the specific chlorination and N-aryl substitution pattern on molecular recognition. The target compound features a 4-chloro group and a 4-chlorophenyl substituent on the lactam nitrogen, creating a unique electronic and steric environment distinct from isomers like Diclomezine (a 6-(3,5-dichloro-4-methylphenyl) derivative) or 4-(4-chlorobenzyl) analogs [1]. Even for the weakly engaged off-target CYP450 enzymes, a minor structural shift can abolish residual binding or, conversely, introduce potent inhibition, leading to divergent polypharmacology or toxicity profiles in cell-based screens [2]. Without head-to-head data, any unverified analog substitution introduces unknown risks, making the procurement of the exact structure essential for maintaining experimental reproducibility in chemical biology or medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one vs. Comparators


CYP450 Inhibitory Selectivity Profile as a Differentiation Baseline

In a panel screen against human liver microsome CYP450 isoforms, compound 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one demonstrated uniformly weak inhibition, with IC50 values greater than 20 µM for CYP2E1, CYP2B6, and CYP2A6 [1]. This contrasts sharply with well-optimized pyridazinone derivatives in the literature, such as certain Hepatitis B virus capsid assembly modulators, which achieve nanomolar antiviral activity and correspondingly more complex CYP interaction profiles [2]. The very low CYP engagement positions the target compound as a high-clearance, low-drug-interaction-risk tool molecule compared to potent analogs.

CYP450 inhibition drug-drug interaction liver microsomes

Physicochemical Property Comparison: Lipophilicity and Structural Isomerism

The target compound's computed XLogP3-AA value is 2.8, placing it in a moderately lipophilic range [1]. Its positional isomer, Diclomezine (CAS 62865-36-5), features a 3,5-dichloro-4-methylphenyl group at the 6-position of the pyridazinone core, resulting in a similar parent mass but a distinct electronic distribution and dipole moment, which are critical for target binding [2]. This directly impacts passive membrane permeability and target binding kinetics; a difference of even a single chlorine atom's position can alter permeability and metabolic stability, a well-established structure-property relationship (SPR) in pyridazinone medicinal chemistry.

Lipophilicity XLogP3 structural isomer drug design

Antimicrobial Activity Contrast via Class-Level Structure-Activity Relationship

A series of closely related 5-substituted-4-chloro-2-(3-chlorophenyl)pyridazin-3-one derivatives were evaluated for antimicrobial activity. The most active compounds (e.g., 2f) demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Candida albicans [1]. The target compound, 4-chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one, is a regioisomer of this core (N-aryl chlorine shifted from 3- to 4-position, lacking a 5-substituent). The absence of a 5-substituent, which was required for potent activity in the Saini et al. study, strongly implies the target compound will exhibit significantly weaker antimicrobial action, making it a useful negative control or a starting scaffold for derivatization.

antimicrobial antifungal pyridazinone SAR MIC

Application Scenarios for 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one Based on Current Evidence


Negative Control or Selectivity Probe for CYP450 Panel Screens

The compound's demonstrated weak inhibition (IC50 > 20 µM) against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes makes it suitable as a negative control or a standard of low CYP liability in drug metabolism assays [1]. This contrasts with many drug-like pyridazinones that exhibit tighter CYP binding, and thus serves as a useful counter-screen tool.

Scaffold for Derivatization in Medicinal Chemistry

Given the high antimicrobial activity (MIC 12.5 µg/mL) achieved by structurally related 5-substituted analogs, the target compound serves as a minimally active starting point for introducing diverse substituents at the 5-position to explore structure-activity relationships (SAR) [1]. Its relatively lower lipophilicity (XLogP3=2.8) also makes it an advantageous core for improving solubility in lead optimization campaigns [2].

Reference Standard for Analytical Method Development

As a dichlorinated N-aryl pyridazinone, the compound can serve as a reference standard for developing HPLC or LC-MS purity and stability-indicating methods for this specific regioisomer. This is critical for differentiating it from its common structural isomer, Diclomezine, during the quality control of synthetic processes [2].

Quote Request

Request a Quote for 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.